Tungstate

Übersicht

Beschreibung

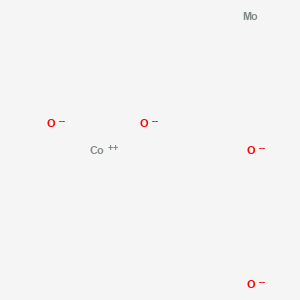

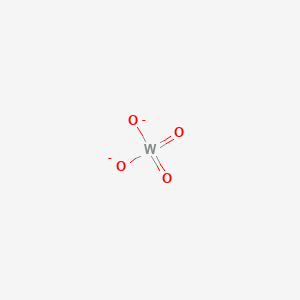

Tungstate is a compound that contains an oxyanion of tungsten or is a mixed oxide containing tungsten . The simplest tungstate ion is WO2− 4, "orthotungstate" . Many other tungstates belong to a large group of polyatomic ions that are termed polyoxometalates .

Synthesis Analysis

Bismuth tungstate with different morphologies was controllably synthesized by simple hydrothermal synthesis under different pH and different hydrothermal reaction time . Barium tungstate was synthesized by thermal treatment of a stoichiometric mixture of reagents of a given mass at 600°C for 40–50 min .Molecular Structure Analysis

Orthotungstates feature tetrahedral W (VI) centres with short W–O distances of 1.79 Å . Sodium tungstate is a divalent inorganic anion obtained by removal of both protons from tungstic acid .Chemical Reactions Analysis

Solutions of tungstates give intensely blue solutions of complex tungstate (V,VI) analogous to the molybdenum blues when reduced by most organic materials . Treatment of sodium tungstate with hydrochloric acid gives the tungsten trioxide or its acidic hydrates .Physical And Chemical Properties Analysis

Tungsten has an atomic number of 74, a relative atomic mass of 183.85, and an atomic volume of 9.53 cm3 / mol. The density of tungsten is 19.35 g / cm3 . Tungsten is stable to mineral acids in the cold, and is only slightly attacked at higher temperatures .Wissenschaftliche Forschungsanwendungen

Detector Material for High-Energy Radiation : Tungstate crystals, such as lead tungstate, are used as scintillators in high-energy radiation detection, with applications in fundamental research projects (Lecoq, Gektin, & Korzhik, 2017).

Active Medium for Lasers : Tungstate-doped crystals serve as the active media in tunable lasers, especially in the 2 µm spectral range, used in medicine, environmental gas detection, and scientific research (Bolschikov et al., 2011).

Raman Lasers : Tungstate and molybdate crystals, such as barium tungstate and calcium molybdate, are used in solid-state Raman lasers, which are advantageous for applications in new spectral regions due to their good thermal and physical properties (Ivleva et al., 2013).

Antidiabetic Agent : Oral tungstate has been studied for its antidiabetic effects in animal models of diabetes. However, concerns regarding its chronic administration and potential toxicity necessitate further evaluation of its use in treating human diabetes mellitus (Domingo, 2002).

Nitrate Assimilation in Plants : Tungstate acts as an inhibitor of nitrate reductase in plants, influencing the formation of active nitrate reductase in tobacco cells and barley shoots, which can have implications in studying the regulation of nitrate uptake and assimilation pathways (Heimer, Wray, & Filner, 1969).

Corrosion Inhibition : Sodium tungstate, combined with other substances like potassium iodate, is used for corrosion inhibition in industrial cooling water systems (Shibli & Saji, 2005).

Nanopowder Production : Tungstate materials, including lead, cadmium, calcium, and zinc tungstates, are synthesized via sol-gel processes for use as nanocrystalline powders in high-class scintillators (Nadaraia et al., 2010).

Photocatalysis and Electrochemical Applications : Copper tungstate (CuWO4) nanostructures demonstrate potential for applications in photocatalysis and electrocatalysis, driven by their unique structural and electronic properties at the nanoscale (Denk et al., 2014).

Safety And Hazards

Zukünftige Richtungen

Recommendations for future research directions include the need for further studies on the underlying mechanisms of photocatalytic activity, the development of more efficient and stable bismuth tungstate-based photocatalysts, and the exploration of new applications in fields such as water treatment and energy conversion .

Eigenschaften

IUPAC Name |

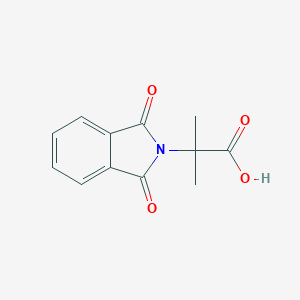

dioxido(dioxo)tungsten | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4O.W/q;;2*-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBYZMCDFOULPGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][W](=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O4W-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51682-10-1 (Parent), Array | |

| Record name | Tungstate ion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012737869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tungstate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051682101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

247.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tungstate | |

CAS RN |

12737-86-9, 51682-10-1 | |

| Record name | Tungstate ion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012737869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tungstate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051682101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TUNGSTATE ION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SW0Y0WQ46I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.